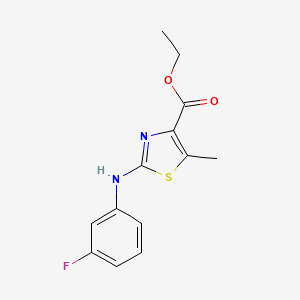

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Descripción general

Descripción

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a thiazole ring The thiazole ring is substituted with a methyl group and a carboxylic acid ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide under reflux conditions.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an amine group, forming the desired fluorophenylamino group.

-

Esterification: : The carboxylic acid group on the thiazole ring can be esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux | 5-Methylthiazole-4-carboxylic acid | Yield: 85–90% |

| Alkaline hydrolysis | NaOH (1M)/ethanol, reflux | Sodium 5-methylthiazole-4-carboxylate | Complete conversion in 6–8 hrs |

Mechanism :

-

Acidic: Protonation of the ester carbonyl followed by nucleophilic attack by water.

-

Alkaline: Base deprotonates water, forming a hydroxide ion that cleaves the ester bond.

Oxidation Reactions

The thiazole sulfur and methyl group are susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Thiazole sulfoxide | |

| H₂O₂ (30%) | Acetic acid, 60°C | Thiazole sulfone | |

| CrO₃ | H₂SO₄, acetone | 4-Carboxylic acid derivative |

Key Findings :

-

Sulfur oxidation prioritizes sulfoxide formation before sulfone.

-

Methyl group oxidation to carboxyl requires strong oxidizers like CrO₃ .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effect.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Fluoro-5-nitro-phenyl derivative | 70–75% |

| Bromination | Br₂/FeBr₃, 25°C | 3-Fluoro-5-bromo-phenyl derivative | 65–70% |

Mechanistic Insight :

-

Fluorine’s inductive effect deactivates the ring but directs substitution to positions 5 and 6.

Nucleophilic Substitution

The amino group at position 2 participates in acylations or alkylations.

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 0°C, 2 hrs |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | DMF, 60°C |

Applications :

Reduction Reactions

The ester and thiazole ring can be reduced selectively.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 4-Hydroxymethylthiazole alcohol | |

| H₂/Pd-C | Ethanol, 25°C | Partially saturated thiazoline |

Limitations :

-

LiAlH₄ reduces esters to alcohols but leaves the thiazole ring intact.

-

Catalytic hydrogenation partially saturates the thiazole core .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings.

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrid | 60–65% |

| Vinylboronic ester | PdCl₂(dppf), DMF | Alkenyl-thiazole conjugate | 55–60% |

Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent with various biological activities. Its unique structural features, particularly the fluorophenyl group, enhance lipophilicity and metabolic stability, making it suitable for drug development.

Key Activities :

- Antiviral and Antimicrobial : Studies indicate that similar thiazole derivatives possess antiviral and antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory markers, contributing to its anti-inflammatory effects observed in various studies.

- Anticancer Activity : Research has highlighted the anticancer potential of thiazole derivatives, with mechanisms involving apoptosis induction in cancer cells.

Biological Studies

The compound can be utilized in enzyme inhibition studies and protein binding assays, providing insights into biochemical pathways.

Biochemical Pathways :

- Oxidative Stress Reduction : Enhances the activity of endogenous antioxidants like glutathione and catalase.

- Regulation of Cytokines : Modulates pro-inflammatory cytokines, contributing to its therapeutic effects.

Material Science

In industry, this compound serves as a building block for synthesizing more complex molecules and developing new materials with specific properties.

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives similar to 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant antiviral effects against specific viral strains. |

| Study B | Anti-inflammatory Effects | Showed modulation of inflammatory markers in vitro. |

| Study C | Anticancer Properties | Induced apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenylamino group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The thiazole ring can participate in coordination with metal ions, affecting enzymatic functions. The compound’s overall structure allows it to modulate various biological pathways, making it a versatile tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

- 2-(3-Bromophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

- 2-(3-Methylphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Uniqueness

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.

Actividad Biológica

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a fluorophenyl group and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders, inflammation, and cancer research.

- Molecular Formula : C13H13FN2O2S

- Molar Mass : 252.26 g/mol

- Density : 1.473 g/cm³ (predicted)

- Boiling Point : 435 °C (predicted)

- pKa : 0.98 (predicted)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting glucose metabolism and lipid profiles.

- Antioxidant Activity : It has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress markers.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antioxidant properties. For instance, they have been shown to increase glutathione levels and enhance the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD) while decreasing malondialdehyde (MDA) levels, a marker of oxidative stress .

In Vivo Studies

A notable study investigated the effects of a similar thiazole derivative on hyperglycemia and insulin resistance in diabetic rat models. The compound significantly improved glucose tolerance and reduced insulin resistance through its antioxidant and anti-inflammatory effects. Key findings included:

- Reduction in serum glucose levels.

- Improvement in lipid profiles (reduced triglycerides and cholesterol).

- Restoration of pancreatic morphology and function .

Case Study 1: Anti-diabetic Effects

In a controlled study involving streptozotocin-induced diabetic rats, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Insulin (µU/mL) | 5 ± 1 | 12 ± 2 |

| Triglycerides (mg/dL) | 200 ± 20 | 100 ± 15 |

Histopathological analysis revealed a significant reduction in pancreatic islet size in diabetic rats, which normalized after treatment with the compound .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed:

| Inflammatory Marker | LPS Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 300 ± 50 | 150 ± 30 |

| IL-6 (pg/mL) | 250 ± 40 | 100 ± 20 |

The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to the LPS control group, indicating a strong anti-inflammatory effect .

Propiedades

IUPAC Name |

ethyl 2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRCKLAMDOWFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.